1-(2-Methylpentyl)-1h-pyrazol-4-amine
Description
1-(2-Methylpentyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a branched 2-methylpentyl substituent at the N1 position and an amine group at the C4 position. Pyrazole-based compounds are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors.
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(2-methylpentyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-3-4-8(2)6-12-7-9(10)5-11-12/h5,7-8H,3-4,6,10H2,1-2H3 |
InChI Key |
YREZDJMWLFGQNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CN1C=C(C=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpentyl)-1h-pyrazol-4-amine typically involves the reaction of 2-methylpentylamine with a suitable pyrazole precursor. One common method is the cyclization of hydrazine derivatives with 1,3-diketones, followed by alkylation with 2-methylpentyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the cyclization and alkylation processes.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpentyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpentyl group can be replaced by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with varying alkyl or aryl groups.
Scientific Research Applications
1-(2-Methylpentyl)-1h-pyrazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Methylpentyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrazol-4-amine derivatives are highly dependent on the substituents attached to the pyrazole ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazol-4-amine Derivatives
Physicochemical Properties
- Lipophilicity : The 2-methylpentyl group in the target compound likely increases logP compared to analogs with shorter chains (e.g., 2-methylpropyl in ) or polar groups (e.g., piperidine in ). This property may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Metabolic Stability : Compounds with electron-withdrawing substituents (e.g., CF₃ in Ceapin-A7) resist oxidative metabolism better than alkyl-substituted analogs. The target compound’s lack of such groups may necessitate structural optimization for improved stability.
Biological Activity
1-(2-Methylpentyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrazole ring substituted with a 2-methylpentyl group at the nitrogen position. This substitution is crucial for its biological activity, influencing both its pharmacokinetic properties and its interaction with biological targets.
Biological Activity Overview
This compound exhibits a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail specific activities supported by case studies and research findings.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α. In vitro studies have shown that this compound significantly reduces LPS-induced TNF-α release in macrophages, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, in studies involving HeLa (cervical cancer) and HepG2 (liver cancer) cells, it exhibited mean growth inhibition percentages of 54.25% and 38.44%, respectively . Further investigations revealed that modifications to the pyrazole core could enhance or diminish this activity, highlighting the importance of the substituent's nature in determining efficacy .
Antimicrobial Properties
In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. While specific data on this compound is limited, related pyrazole derivatives have shown varying degrees of antibacterial and antifungal activity, indicating potential in treating infectious diseases .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence and position of substituents on the pyrazole ring significantly affect biological activity. For example:
- N-Alkyl Substituents : The introduction of bulky alkyl groups at the N-position enhances anti-inflammatory activity but may reduce cytotoxicity against normal cells .
- Aromatic Substituents : Incorporation of aromatic rings has been linked to increased anticancer potency due to improved interactions with target proteins involved in cell proliferation .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory | Reduced TNF-α levels in LPS-stimulated macrophages by 40% |
| Study B | Anticancer | Inhibited growth in HeLa cells by 54.25% |
| Study C | Antimicrobial | Exhibited moderate antibacterial activity against Staphylococcus aureus |
Pharmacokinetics and ADMET Properties
Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable pharmacokinetic profiles with good solubility and membrane permeability, although further detailed investigations are necessary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
